4-Chloro-7-methoxyisoquinoline 4-Chloro-7-methoxyisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313247
InChI: InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

4-Chloro-7-methoxyisoquinoline

CAS No.:

Cat. No.: VC18313247

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxyisoquinoline -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 4-chloro-7-methoxyisoquinoline
Standard InChI InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3
Standard InChI Key BSCSOLYITJXLKV-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CN=CC(=C2C=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Chloro-7-methoxyisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Key structural attributes include:

  • IUPAC Name: 7-Chloro-4-methoxyisoquinoline .

  • Molecular Formula: C10H8ClNO\text{C}_{10}\text{H}_8\text{ClNO}.

  • Molecular Weight: 193.63 g/mol .

  • SMILES Notation: COC1=C2C=CC(=CC2=CN=C1)Cl .

  • InChIKey: ZUNNSBIJBDFULW-UHFFFAOYSA-N .

The methoxy group at position 4 enhances electron density, while the chlorine at position 7 introduces steric and electronic effects critical for intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point332.99°C (predicted)
Density1.268 g/cm³
LogP (Partition Coefficient)2.89
SolubilityLow in water; soluble in DMSO

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-chloro-7-methoxyisoquinoline typically involves halogenation and methoxylation steps. A common method adapted from analogous isoquinoline derivatives includes:

  • Halogenation: 7-Methoxyisoquinoline is treated with phosphorus oxychloride (POCl3\text{POCl}_3) under reflux to introduce the chlorine substituent .

  • Purification: The crude product is neutralized with ammonium hydroxide and recrystallized to yield high-purity 4-chloro-7-methoxyisoquinoline .

Alternative routes employ Suzuki–Miyaura coupling for functionalization, though these methods are less cost-effective for industrial-scale production.

Table 2: Representative Synthesis Conditions

Starting MaterialReagentsTemperatureYieldReference
7-Methoxyisoquinolin-4-olPOCl3\text{POCl}_3110°C88%
4-ChloroisoquinolineMethanol, Pd catalyst120°C75%

Biological Activity and Mechanisms

Table 3: Cytotoxicity of Analogous Compounds

CompoundCell LineGI50\text{GI}_{50} (µM)Mechanism
7-Chloroquinoline hydrazoneMCF-70.20ROS generation
4-AminoquinolineMDA-MB-4680.26PARP inhibition

Applications in Drug Discovery

Intermediate for Antineoplastic Agents

4-Chloro-7-methoxyisoquinoline serves as a precursor for kinase inhibitors and PARP inhibitors. For instance:

  • Lenvatinib Derivatives: Carboxamide analogs of this compound are key intermediates in synthesizing lenvatinib, a tyrosine kinase inhibitor used in thyroid cancer therapy .

  • Antimicrobial Scaffolds: Halogenation enhances binding to bacterial efflux pumps, reversing drug resistance in Pseudomonas aeruginosa .

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